molecular formula C10H9F4N B13027940 (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13027940
M. Wt: 219.18 g/mol
InChI Key: LFHBSHCZMQMGJC-VIFPVBQESA-N
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Description

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a chiral amine derivative featuring a fluorinated aromatic core and a prop-2-enylamine side chain. Its molecular formula is C₁₀H₉F₄N, with a molecular weight of 219.18 g/mol. The compound’s structure includes:

  • A 5-fluoro-3-(trifluoromethyl)phenyl group, which confers high electronegativity and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m0/s1

InChI Key

LFHBSHCZMQMGJC-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of metal catalysts or metal-free approaches .

Industrial Production Methods

Industrial production of this compound may involve scalable multi-component reactions that provide high efficiency and broad substrate scope . These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a fluorinated organic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. The presence of fluorine atoms imparts unique chemical and physical properties, making it valuable in these fields.

Chemical Properties

  • Molecular Formula: C10H9F4NC_{10}H_9F_4N
  • Molecular Weight: 219.18 g/mol
  • IUPAC Name: (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-amine
  • InChI: InChI=1S/C10H9F4N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m0/s1
  • InChI Key: LFHBSHCZMQMGJC-VIFPVBQESA-N
  • Isomeric SMILES: C=CC@@HN
  • Canonical SMILES: C=CC(C1=CC(=CC(=C1)F)C(F)(F)F)N

Scientific Research Applications

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine serves as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it useful for studying biological systems and interactions. It is also investigated for potential therapeutic effects and as a precursor for drug development. Additionally, it is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Chemistry

This compound is utilized as a building block for synthesizing complex fluorinated compounds.

Biology

The unique properties of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine make it valuable in studying biological systems and interactions.

Medicine

It is being explored for potential therapeutic effects and as a precursor in drug development.

Industry

This compound is used in the development of advanced materials with specific properties, including increased stability and reactivity.

Similar Compounds

  • α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications.
  • 5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain the trifluoromethyl group and are synthesized via base-mediated reactions.

Mechanism of Action

The mechanism of action of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues from Patent Literature

The European patent application (EP2023) lists numerous fluorinated heterocycles and aryl derivatives with pesticidal activity. Key comparisons include:

Table 1: Selected Fluorinated Phenyl Derivatives from Patent Literature
Compound Name (Simplified) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application
Target Compound C₁₀H₉F₄N 219.18 5-Fluoro, 3-CF₃, prop-2-enylamine Agrochemical intermediate
N-[[2-fluoro-4-[(2S,3S)-2-hydroxy-...] C₂₀H₁₅Cl₃F₃N₂O₂ 511.70 Fluoro, trichlorophenyl, pyrrolidine Pesticide (fungicidal)
2-[3-ethylsulfonyl-6-(trifluoromethyl)... C₁₅H₁₂F₆N₄O₂S 450.35 Ethylsulfonyl, trifluoromethyl, imidazo Insecticide/nematicide

Key Observations :

  • Substituent Effects : The target compound lacks sulfonyl or heterocyclic moieties present in patented pesticidal agents, which may reduce its bioactivity breadth but enhance synthetic accessibility.
  • Molecular Weight : The target compound’s lower molecular weight (219 vs. 450–511 g/mol) suggests improved bioavailability or metabolic clearance compared to bulkier analogs.
  • Stereochemistry: The (1S) configuration may offer enantioselective interactions, analogous to chiral agrochemicals like flupentiofenox (mentioned in ) .

Thiourea Derivatives with Bis(trifluoromethyl)phenyl Groups

Kanto Chemical’s catalog (2022) highlights thiourea derivatives with bis(trifluoromethyl)phenyl groups, which share structural motifs with the target compound’s aromatic core:

Table 2: Thiourea Derivatives from Kanto Chemical
Compound Name (Simplified) Molecular Formula Molecular Weight (g/mol) Substituents Application
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)... C₁₇H₂₁F₆N₃S 413.42 Bis(trifluoromethyl)phenyl, thiourea Research reagent (kinase inhibition studies)
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-... C₁₆H₂₁F₆N₃S 401.41 Bis(trifluoromethyl)phenyl, dimethylamino Chemical biology probes

Key Comparisons :

  • Aromatic Substitution: Unlike the target compound’s mono-trifluoromethyl/fluoro substitution, these thioureas feature 3,5-bis(trifluoromethyl)phenyl groups, increasing steric bulk and lipophilicity.
  • Functional Groups : The thiourea moiety (-NH-CS-NH-) enables hydrogen bonding, contrasting with the primary amine (-NH₂) in the target compound, which may limit cross-reactivity in biological systems.

Computational and Structural Insights

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy method () is widely used to predict electronic properties of fluorinated compounds. For the target compound, DFT simulations could clarify its charge distribution and reactivity, particularly at the amine group .

Biological Activity

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine, with the CAS number 1270541-71-3, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₉F₄N
  • Molecular Weight : 219.18 g/mol
  • Structural Characteristics : The compound features a prop-2-enylamine backbone substituted with a fluorinated phenyl group, which may contribute to its biological activity.

Antidepressant Potential

Research has indicated that compounds similar to (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine exhibit significant interactions with serotonin receptors. For instance, studies have shown that derivatives can act as ligands for 5-HT_1A and 5-HT_7 receptors, which are implicated in mood regulation and antidepressant activity. In vitro assays demonstrated that these compounds can inhibit phosphodiesterase enzymes (PDE4B and PDE10A), suggesting a mechanism for enhancing serotonergic signaling .

Antimicrobial Activity

Preliminary studies have suggested that fluorinated compounds can possess antimicrobial properties. The presence of trifluoromethyl groups is often associated with increased lipophilicity, enhancing membrane permeability and potentially leading to antibacterial effects. However, specific data on (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine's antimicrobial efficacy remains limited .

Inhibition of Enzymatic Activity

The compound's structural features may allow it to act as an inhibitor of certain enzymes involved in cellular signaling pathways. For example, compounds with similar structures have been reported to inhibit various phosphodiesterases, which play a crucial role in the degradation of cyclic nucleotides like cAMP and cGMP. This inhibition can lead to prolonged signaling through these pathways, potentially affecting cellular responses .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antidepressant propertiesIdentified as a ligand for serotonin receptors; inhibited PDE4B and PDE10A .
Study 2 Assessment of antimicrobial activitySuggested enhanced membrane permeability due to trifluoromethyl substitution .
Study 3 Enzymatic inhibition analysisDemonstrated potential as a phosphodiesterase inhibitor, impacting cyclic nucleotide levels .

The biological activity of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter dynamics.
  • Enzyme Inhibition : Inhibition of phosphodiesterases leads to increased levels of cyclic nucleotides.
  • Membrane Interaction : The lipophilicity conferred by fluorination enhances interaction with cellular membranes.

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